FR194921
Description
Properties
CAS No. |
202646-80-8 |
|---|---|
Molecular Formula |
C23H23N5O |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-one |
InChI |
InChI=1S/C23H23N5O/c1-26-15-12-18(13-16-26)28-21(29)11-10-19(24-28)22-20-9-5-6-14-27(20)25-23(22)17-7-3-2-4-8-17/h2-11,14,18H,12-13,15-16H2,1H3 |
InChI Key |
YHDRUTMZCJZJAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C(=O)C=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-3(2H)-pyridazinone FR194921 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FR194921 involves multiple steps, starting with the preparation of the core pyridazinone structure. The key steps include:
- Formation of the pyrazolo[1,5-a]pyridine ring system.
- Introduction of the piperidinyl group at the 2-position.
- Final cyclization to form the pyridazinone core.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions: FR194921 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where different substituents can be introduced to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
Pharmacological Properties
Chemical Structure and Mechanism of Action
FR194921 is chemically characterized as 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone. It demonstrates a strong affinity for the adenosine A1 receptor, with a binding affinity (Ki) of approximately 2.91 nM in humans and 4.96 nM in rats . The compound exhibits minimal affinity for other adenosine receptor subtypes (A2A, A2B, A3), making it a selective antagonist .
Pharmacokinetics
Studies indicate that this compound is orally active with good bioavailability and significant brain penetration, which is crucial for its effectiveness in treating central nervous system disorders .
Therapeutic Applications
Cognitive Enhancement and Anxiety Disorders
Research has shown that this compound has cognitive-enhancing properties, particularly in models of memory impairment induced by scopolamine. In these studies, administration of this compound significantly improved memory deficits, suggesting its potential use in treating cognitive decline associated with conditions such as Alzheimer's disease . Additionally, it exhibited anxiolytic effects in animal models without influencing general behavior, indicating its promise for anxiety disorders .
Restoration of Auditory Cortex Plasticity
Recent studies have demonstrated that this compound can restore auditory cortex plasticity when paired with sound exposure. This application highlights its potential role in rehabilitative therapies for auditory processing disorders .
Table 1: Binding Affinity of this compound to Adenosine Receptor Subtypes
| Receptor Type | Ki (nM) Human | Ki (nM) Rat | Ki (nM) Mouse |
|---|---|---|---|
| A1 | 2.91 | 4.96 | 6.49 |
| A2A | >100 | >100 | >100 |
| A2B | nd | nd | nd |
| A3 | >100 | >100 | >100 |
nd = no data available
Table 2: Pharmacological Effects of this compound
Case Studies
Case Study 1: Cognitive Enhancement in Scopolamine-Induced Memory Deficits
In a controlled study, rats were administered scopolamine to induce memory deficits. Subsequent treatment with this compound at doses of 0.32 mg/kg and 1 mg/kg resulted in significant improvement in performance on memory tasks compared to control groups .
Case Study 2: Anxiolytic Effects in Elevated Plus Maze Test
In another study, the efficacy of this compound was assessed using the elevated plus maze test, a standard model for evaluating anxiety-like behavior. Results indicated that this compound significantly increased the time spent in open arms compared to untreated controls, suggesting its anxiolytic properties without affecting overall locomotion .
Mechanism of Action
FR194921 exerts its effects by selectively binding to and antagonizing adenosine A1 receptors in the brain. This antagonism leads to the modulation of neurotransmitter release, resulting in cognitive enhancement and anxiolytic effects. The compound does not show significant affinity for adenosine A2A and A3 receptors, making it highly selective for A1 receptors .
Comparison with Similar Compounds
Receptor Selectivity and Structural Class
| Compound | Structure Class | A1R Ki (nM) | Selectivity (vs. A2A/A3) | Key Features |
|---|---|---|---|---|
| FR194921 | Pyrazolopyridine | 2.9 | >1,000-fold | Non-xanthine, oral, brain-penetrant |
| DPCPX | Xanthine | 0.3–0.6 | Moderate (A2A Ki ~129 nM) | High A1R affinity but xanthine side effects |
| BG9719 (CVT-124) | Xanthine | 1.1 | Moderate | Used in heart failure; renal effects |
| [11C]MPDX | Methylxanthine | 13.2 | Selective for A1R | PET tracer; limited therapeutic use |
- This compound vs. Xanthine Derivatives (DPCPX, BG9719): Selectivity: this compound’s >1,000-fold selectivity for A1R over A2A/A3 receptors avoids off-target effects common in xanthines (e.g., cardiovascular stimulation via A2A) . Structure: As a non-xanthine, this compound circumvents issues like phosphodiesterase inhibition and diuretic effects linked to xanthines . Therapeutic Profile: Unlike DPCPX, which increases anxiety in zebrafish , this compound shows specific anxiolytic activity without altering general behavior .
Pharmacokinetic and Functional Profiles
| Compound | Oral Bioavailability | Brain Penetration | Key Therapeutic Effects |
|---|---|---|---|
| This compound | High | Yes | Cognitive enhancement, anxiolytic, auditory plasticity |
| DPCPX | Low | Moderate | Primarily research tool; mixed anxiety effects |
| BG9719 | Moderate | Limited | Diuresis, heart failure management |
| [11C]this compound | N/A (PET tracer) | Yes | A1R imaging in hippocampus, cortex |
- Cognitive Effects: this compound reverses scopolamine-induced memory deficits (0.32–1 mg/kg), outperforming DPCPX, which lacks robust nootropic data .
- Anxiolytic Action : this compound improves social interaction and elevated plus maze performance, contrasting with DPCPX’s species-dependent anxiety modulation .
Key Preclinical Data for this compound
Comparative Efficacy in Anxiety Models
| Model | This compound (1 mg/kg) | DPCPX (1 mg/kg) |
|---|---|---|
| Social Interaction | ↑ 40% | ↓ 20% (zebrafish) |
| Elevated Plus Maze | ↑ 100% | Variable |
Biological Activity
FR194921 is a novel compound characterized primarily as a selective antagonist of the adenosine A1 receptor. Its biological activity has been explored through various pharmacological studies, revealing significant implications for cognitive enhancement and anxiety management. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Pharmacological Profile
This compound is chemically defined as 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone. It exhibits high selectivity for the A1 receptor with a binding affinity (Ki) of 6.6 nM, while showing significantly lower affinity for A2A (5400 nM) and A3 receptors . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Table 1: Binding Affinity of this compound
| Receptor Type | Ki (nM) |
|---|---|
| A1 | 6.6 |
| A2A | 5400 |
| A3 | Not reported |
Pharmacokinetics
Studies have demonstrated that this compound is orally bioavailable and capable of penetrating the blood-brain barrier effectively. In rat models, the pharmacokinetic parameters revealed an area under the curve (AUC) of 6.91 µg·h/mL, a maximum concentration (Cmax) of 2.13 µg/mL, and a time to peak concentration (Tmax) of 0.63 hours, indicating efficient absorption and distribution in the central nervous system .
Biological Activity
Cognitive Enhancement : this compound has been shown to ameliorate cognitive deficits induced by scopolamine in passive avoidance tests, suggesting its potential as a cognitive enhancer. The compound effectively reversed memory impairments at doses of 0.32 mg/kg and 1 mg/kg .
Anxiolytic Effects : In animal models assessing anxiety, such as the elevated plus maze and social interaction tests, this compound exhibited significant anxiolytic effects without altering general behavior or inducing sedation . This indicates its potential utility in treating anxiety disorders.
Lack of Antidepressant Activity : Notably, this compound did not demonstrate antidepressant effects in the forced swimming test at doses up to 32 mg/kg, indicating a specific profile that may be more suitable for cognitive enhancement and anxiety relief rather than mood disorders .
The primary mechanism through which this compound exerts its effects is by antagonizing the adenosine A1 receptors. Adenosine A1 receptor activation generally leads to inhibitory effects on neurotransmitter release; thus, antagonism by this compound can enhance neurotransmission related to cognition and anxiety .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound in various settings:
- Memory Deficits : In a study involving scopolamine-induced memory deficits, administration of this compound significantly improved performance in memory tasks, suggesting its role in enhancing synaptic plasticity .
- Anxiety Models : Research utilizing both the elevated plus maze and social interaction tests confirmed that this compound effectively reduced anxiety-like behaviors without causing sedation or influencing general locomotion .
Q & A
Q. What is the primary mechanism of action of FR194921 in modulating neurological functions?
this compound is a blood-brain barrier-permeable, selective adenosine A1 receptor (A1AR) antagonist with a measured Ki value of 2.9 nM for human A1AR and no binding affinity for A2A or A3 receptors up to 1 μM . Its mechanism involves blocking adenosine signaling, which inhibits A1AR-mediated suppression of synaptic plasticity. This action has been shown to restore auditory cortex plasticity in adult mice when paired with sound exposure . Methodologically, receptor selectivity is validated via competitive binding assays across species (human, rat, mouse), ensuring translational relevance .
Q. What experimental models have been used to evaluate this compound's cognitive-enhancing effects?
Key models include:
- Passive Avoidance Test : this compound (0.32–1 mg/kg, oral) reversed scopolamine-induced memory deficits in rats, indicating pro-cognitive effects .
- Social Interaction and Elevated Plus-Maze Tests : Demonstrated anxiolytic activity without altering general locomotion .
- Auditory Plasticity Studies : Adult mice exposed to sound paired with this compound showed improved tone discrimination and cortical map reorganization .
Q. How can researchers reconcile the absence of antidepressant activity in this compound with its anxiolytic effects in preclinical models?
While this compound alleviates anxiety in social interaction and elevated plus-maze tests, it lacks efficacy in the forced swim test (a depression model) even at 32 mg/kg . This suggests that A1AR antagonism may modulate anxiety-specific neural circuits (e.g., thalamocortical pathways) without influencing monoaminergic systems implicated in depression. Methodologically, comparative studies with dual A1AR/5-HT modulators and circuit-specific knockout models are recommended to dissect these pathways .
Q. What methodological considerations are critical when designing studies to assess this compound's impact on auditory cortical plasticity?
- Sound Exposure Protocols : Use controlled tone frequencies (e.g., 4–20 kHz) with variable durations to map cortical reorganization .
- Dosing Schedule : Administer this compound 30–60 minutes pre-exposure to align with peak brain concentration .
- Outcome Measures : Combine electrophysiology (e.g., in vivo recordings of auditory thalamocortical synapses) with behavioral assays (tone discrimination tasks) .
- Controls : Include vehicle-treated groups and A1AR agonist co-administration to confirm target specificity .
Q. How can conflicting data on this compound's species-specific pharmacokinetics be addressed in translational research?
Although this compound shows consistent binding affinity across species, interspecies differences in metabolism (e.g., CYP enzyme activity) may affect drug clearance. To mitigate this:
- Conduct pharmacokinetic (PK) studies in multiple species using LC-MS/MS to quantify plasma and brain concentrations .
- Use allometric scaling to predict human-equivalent doses .
- Validate target engagement via PET imaging with A1AR-specific radioligands in non-human primates .
Methodological Frameworks
Q. What statistical tools are recommended for analyzing dose-response relationships in this compound studies?
- Nonlinear Regression : Fit dose-response curves using the Hill equation (e.g., GraphPad Prism) to calculate EC50/ED50 values .
- ANOVA with Post Hoc Tests : Compare treatment groups in behavioral assays (e.g., Tukey’s test for anxiety models) .
- Power Analysis : Predefine sample sizes to detect ≥30% effect sizes (α = 0.05, power = 0.8) .
Q. How can researchers ensure reproducibility when replicating this compound's effects on synaptic plasticity?
- Open Protocols : Publish detailed methods for auditory exposure setups, including sound intensity (dB), frequency ranges, and this compound administration routes .
- Data Sharing : Deposit raw electrophysiology data and PK profiles in repositories like Zenodo or Figshare .
- Blinding : Use double-blind protocols in behavioral tests to reduce bias .
Contradiction Analysis
Q. Why does this compound enhance auditory plasticity in adult mice but show limited effects in aging models?
Current studies focus on young adults; age-related adenosine receptor upregulation may alter this compound’s efficacy. Proposed solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
